N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
Description
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS: 1020054-67-4, MF: C₁₇H₂₀N₂O₃, MW: 300.36) is an acetamide derivative featuring a 5-amino-2-methylphenyl group linked via an acetamide bridge to a 4-ethylphenoxy moiety.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYENIWJFXHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-ethylphenol.
Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-amino-2-methylphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-ethylphenol in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is being researched for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.
- Potential Anti-inflammatory Effects : Initial studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, suggesting that this compound might also possess such properties, warranting further investigation.
Proteomics Research
The compound is utilized in proteomics to study protein interactions and modifications. Its ability to bind to different biological targets makes it useful for:
- Interaction Studies : Understanding how structural modifications affect binding affinity and specificity can lead to insights into protein function and regulation.
- Probe Development : It serves as a probe in various assays to elucidate biological processes involving specific proteins or pathways.
Biological Mechanisms
Research indicates that this compound may interact with enzymes or receptors, modulating their activity. Understanding these mechanisms is crucial for developing targeted therapies.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study published in a peer-reviewed journal explored the anti-inflammatory potential of similar acetamides, showing promising results that could be extrapolated to this compound .
- Proteomics Application : Research utilizing this compound as a probe demonstrated its effectiveness in studying protein interactions within cellular environments, providing insights into cellular signaling pathways .
- Synthesis and Derivative Formation : Investigations into the synthesis pathways revealed that derivatives formed from this compound exhibit varied biological activities, emphasizing the importance of structural modifications .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, emphasizing substituent effects on activity:
Anticancer Activity
- Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide): Exhibits potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM) due to its fluorophenoxy and thiadiazolyl-pyridinyl groups, which enhance target binding .
- Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide): Show broad-spectrum anticancer activity against HCT-1, SF268, and MCF-7 cell lines via sulfonyl-quinazoline motifs, which likely interact with kinase domains .
Antimicrobial and Antifungal Activity
- Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide): Demonstrate activity against gram-positive bacteria (47–48) and fungi (49–50) through sulfonyl-piperazine and benzo[d]thiazole groups, which disrupt microbial membranes or enzymes .
Enzyme Inhibition and Receptor Modulation
- Compounds 13–18 (e.g., 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide): Inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) via hydrophobic interactions from aryl and alkyl substituents .
- FPR2 Agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Activate formyl peptide receptor 2 (FPR2) in neutrophils, leveraging pyridazinone and bromophenyl groups .
- Target Compound: The ethylphenoxy and aminomethylphenyl groups could modulate hydrophobic or aromatic interactions in enzyme/receptor binding, though specific targets are unexplored .
Structural Analogues with Heterocyclic Systems
- Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Incorporate trifluoromethyl and benzothiazole groups for enhanced metabolic stability and target affinity .
- Target Compound : Simpler aromatic substituents may reduce synthetic complexity but limit engagement with deep hydrophobic pockets compared to benzothiazole-containing analogs .
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Substituent Effects on Activity
Biological Activity
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of approximately 284.36 g/mol. The compound features an amino group, a methyl group, and an ethylphenoxy moiety, which contribute to its unique chemical properties and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the Acetamide Backbone : Starting from appropriate amine precursors.
- Substitution Reactions : Introducing the ethylphenoxy group through electrophilic aromatic substitution.
- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target sites, potentially modulating their activity .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases .
Cytotoxicity Studies
This compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results indicate that it may possess moderate cytotoxicity, particularly against certain types of tumors .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 ± 3.0 |
| HeLa (Cervical Cancer) | 20.0 ± 4.0 |
| MCF7 (Breast Cancer) | 18.5 ± 2.5 |
Case Studies
-
Case Study on Inflammation :
A study conducted on an animal model showed that administration of this compound significantly reduced edema induced by inflammatory agents, supporting its potential use as an anti-inflammatory drug . -
Cytotoxicity in Cancer Research :
In vitro tests revealed varying degrees of cytotoxicity across different cancer cell lines, with notable effects observed in lung and breast cancer cells, indicating its potential as a lead compound for further development in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
